molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5

Diethyl 2-(benzo[d]thiazol-2-yl)malonate

Cat. No. B8793845
M. Wt: 293.34 g/mol
InChI Key: YPYGJJFDQQUZIT-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Into a solution of 1,3-diethyl propanedioate (280 g, 1.75 mol, 3.00 equiv) in tetrahydrofuran (1000 mL) in a 2000-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen was added sodium hydride (46.15 g, 1.92 mol, 2.00 equiv) in portions. After stirring for 30 min at room temperature, 2-chloro-1,3-benzothiazole (100.0 g, 589.51 mmol, 1.00 equiv) was added. The reaction mixture was stirred for 20 h at 70° C. in an oil bath, cooled to room temperature, quenched with sat. ammonium chloride (200 mL) and extracted with ethyl acetate (3×500 mL). The combined organic layers were dried over anhydrous sodium sulfate. After filtration and concentration under vacuum, the residue was triturated with 1×500 mL of dichloromethane. The solid was collected by filtration to give 166 g of 1,3-diethyl 2-(1,3-benzothiazol-2-yl)propanedioate as a white solid. MS m/z [M+H]+ (ESI): 294.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
46.15 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Cl[C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1>O1CCCC1>[S:16]1[C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=[C:15]1[CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
46.15 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 h at 70° C. in an oil bath
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with sat. ammonium chloride (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 1×500 mL of dichloromethane
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 166 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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